![molecular formula C17H17FN2O4S B2474355 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide CAS No. 921998-68-7](/img/structure/B2474355.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide” are likely to be complex and specific to the conditions of the reaction, such as temperature, pressure, and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The molecular weight of “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide” is 374.46.Scientific Research Applications
Organocatalytic Asymmetric Synthesis
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide and related compounds have been utilized in asymmetric synthesis. An example is the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, which generates seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters. This process, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalyst, accommodates various substrates with high yields and selectivities (Li, Lin, & Du, 2019).
Catalysis and Inhibition Studies
The compound has been implicated in studies involving catalysis and inhibition of biological enzymes. For instance, primary sulfonamide derivatives, including similar compounds, have demonstrated strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This highlights their potential as enzyme inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Structural and Spectroscopic Analysis
The compound's structure and derivatives have been extensively studied using various analytical techniques. For instance, benzimidazole-tethered oxazepine hybrids were synthesized and analyzed using X-ray diffraction and DFT studies, demonstrating the importance of these compounds in understanding molecular structures and interactions (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, & Ghabbour, 2016).
Novel Synthesis Methods
Research has focused on novel synthesis methods involving N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide and its derivatives. A notable example is the one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, highlighting efficient and versatile synthetic routes (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Eco-friendly Synthesis Approaches
There's a growing interest in eco-friendly synthesis methods involving this compound. For example, the synthesis of benzoxazepine and malonamide derivatives in aqueous media using environmentally friendly catalysts demonstrates the compound's versatility and the drive towards greener chemistry (Babazadeh, Hosseinzadeh-Khanmiri, & Zakhireh, 2016).
Polycyclic System Synthesis
Research has also focused on creating novel polycyclic systems containing this compound. The synthesis and study of new fused pentacyclic systems demonstrate the compound's role in advancing organic chemistry and the development of complex molecular architectures (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).
Photochemical and Photophysical Properties
The compound's derivatives have been studied for their photophysical properties, which is crucial in developing materials for optical applications. For example, the study of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, highlighted its strong blue emission and potential in material science (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound and potentially new applications in various fields .
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)10-24-15-9-12(5-8-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVTOLOUBATLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.